molecular formula C12H10N2O2 B3189737 2-(4-Pyridylamino)benzoic acid CAS No. 34861-30-8

2-(4-Pyridylamino)benzoic acid

Cat. No. B3189737
Key on ui cas rn: 34861-30-8
M. Wt: 214.22 g/mol
InChI Key: MJHIUTGYCYFAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04610991

Procedure details

A suspension of 274.5 g (2.0 moles) of anthranilic acid, 300 g (2.0 moles) of 4-chloropyridine hydrochloride and 180 g (2.19 moles) of anhydrous sodium acetate in 855 ml of glacial acetic acid was stirred at reflux for three hours. The mixture was cooled to room temperature and the precipitated solid was filtered. The product was washed with a small amount of cold acetic acid followed by cold ether. It was dried at 75° C., in vacuo to give 428 g (85.6%) of 2-(4-pyridinylamino)benzoic acid as the hydrochloride salt, m.p. 275°-280° C.(decompn.).
Quantity
274.5 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
855 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].Cl.Cl[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[N:16]1[CH:17]=[CH:18][C:13]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1]([OH:10])=[O:9])=[CH:14][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
274.5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
4-chloropyridine hydrochloride
Quantity
300 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
180 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
855 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
The product was washed with a small amount of cold acetic acid
CUSTOM
Type
CUSTOM
Details
It was dried at 75° C., in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 428 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.